![molecular formula C20H28Si2 B14300186 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 113365-44-9](/img/structure/B14300186.png)
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its multiple methyl groups and a dihydrodibenzo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate silane precursors under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or palladium complexes to facilitate the formation of the desired silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar silane precursors and catalysts. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Wissenschaftliche Forschungsanwendungen
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: Another organosilicon compound with similar applications in materials science and industry.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisiloxane: Utilized in various industrial applications, including as a solvent and in the production of silicone polymers.
Uniqueness
2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to its specific dihydrodibenzo structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
113365-44-9 |
|---|---|
Molekularformel |
C20H28Si2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
2,3,5,5,6,6,8,9-octamethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C20H28Si2/c1-13-9-17-18-10-14(2)16(4)12-20(18)22(7,8)21(5,6)19(17)11-15(13)3/h9-12H,1-8H3 |
InChI-Schlüssel |
FUJMQEAHBZWDST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)[Si]([Si](C3=C2C=C(C(=C3)C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



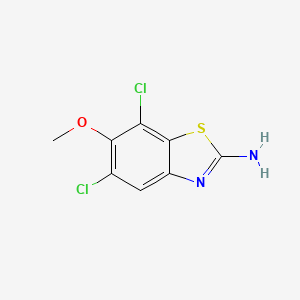
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
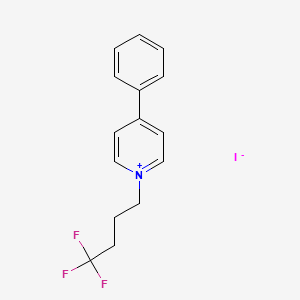
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
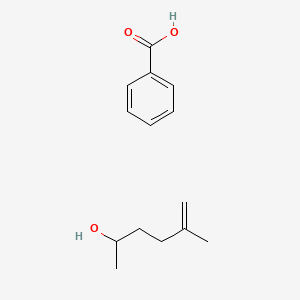
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
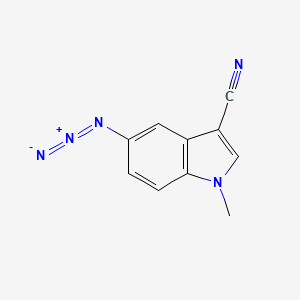
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)

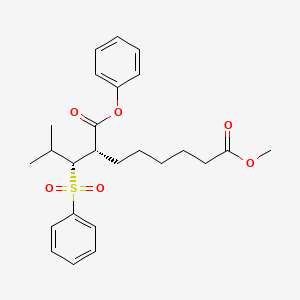
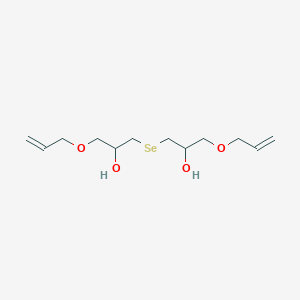
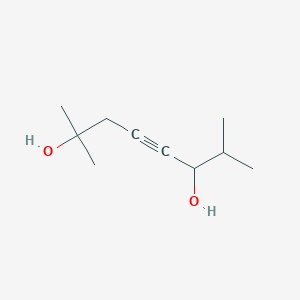
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
